Decahydroquinoline-6-carboxamide
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Overview
Description
Decahydroquinoline-6-carboxamide: is a chemical compound with the molecular formula C10H18N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decahydroquinoline-6-carboxamide typically involves the formation of the decahydroquinoline ring system through various cyclization reactions. Common synthetic routes include:
Xanthate Radical Cyclization: This approach uses xanthate esters and radical initiators to form the decahydroquinoline ring through radical cyclization.
Alkylation and Ene-yne-ene Ring Closing Metathesis: These methods involve the formation of carbon-carbon bonds through alkylation and ring-closing metathesis reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Types of Reactions: Decahydroquinoline-6-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Chemistry: Decahydroquinoline-6-carboxamide is used as a building block in the synthesis of various complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological targets, making them useful in drug discovery and development .
Medicine: this compound and its derivatives have shown promise in medicinal chemistry for their potential therapeutic applications. They have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of decahydroquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Quinoline-6-carboxamide: This compound shares a similar core structure but lacks the fully saturated decahydroquinoline ring.
Tetrahydroquinoline-6-carboxamide: This compound has a partially saturated ring system compared to decahydroquinoline-6-carboxamide.
Quinolizidine derivatives: These compounds have a similar bicyclic structure but differ in the arrangement of nitrogen atoms and ring saturation.
Uniqueness: this compound is unique due to its fully saturated decahydroquinoline ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline and quinolizidine derivatives, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h7-9,12H,1-6H2,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWKBFYOTJPEHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCC2NC1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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